molecular formula C15H20N2O4S B2476603 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE CAS No. 1797159-91-1

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE

Cat. No.: B2476603
CAS No.: 1797159-91-1
M. Wt: 324.4
InChI Key: BXFZNNQMJZNTMS-UHFFFAOYSA-N
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Description

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxy group, a methylphenyl group, and an oxazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the sulfonamide group. Common synthetic routes may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step often involves sulfonation reactions using reagents like sulfonyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways that are modulated by the compound, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-10-7-5-6-8-13(10)14(20-4)9-16-22(18,19)15-11(2)17-21-12(15)3/h5-8,14,16H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFZNNQMJZNTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNS(=O)(=O)C2=C(ON=C2C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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